molecular formula C9H13ClN2 B13034301 (1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine

Katalognummer: B13034301
Molekulargewicht: 184.66 g/mol
InChI-Schlüssel: KIFQPPCWISPYHH-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine is an organic compound with a chiral center at the first carbon atom This compound is characterized by the presence of a chloro group and a methyl group on the benzene ring, as well as two amine groups on the ethane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide can be used under reflux conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar but distinct biological activity.

    1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine: The racemic mixture containing both (1R) and (1S) enantiomers.

    1-(2-Chloro-5-methylphenyl)ethane-1-amine: A related compound with only one amine group.

Uniqueness

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for studying enantioselective interactions and developing chiral drugs.

Eigenschaften

Molekularformel

C9H13ClN2

Molekulargewicht

184.66 g/mol

IUPAC-Name

(1R)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI-Schlüssel

KIFQPPCWISPYHH-VIFPVBQESA-N

Isomerische SMILES

CC1=CC(=C(C=C1)Cl)[C@H](CN)N

Kanonische SMILES

CC1=CC(=C(C=C1)Cl)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.